molecular formula C11H10Cl2N2O2 B1326435 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline CAS No. 1044768-40-2

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Cat. No. B1326435
CAS RN: 1044768-40-2
M. Wt: 273.11 g/mol
InChI Key: VRNREQVLKZEOQC-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (4-Cl-CM-6,7-DMQ) is a synthetic quinazoline derivative with potential therapeutic applications. It is a small molecule that can be used as a ligand in a variety of biochemical and physiological processes. The synthesis of 4-Cl-CM-6,7-DMQ is relatively straightforward and can be accomplished in a laboratory setting. It has been studied for its utility in scientific research and has the potential to be used in a variety of therapeutic applications.

Scientific Research Applications

Anti-inflammatory Research

The structure of “4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline” suggests potential applications in anti-inflammatory research. Compounds with similar structures have been studied for their anti-inflammatory activities, providing a basis for further exploration of this compound in the same field. Detailed structure-activity relationship (SAR) analysis could lead to the synthesis of novel analogs with enhanced activities and minimal toxicity .

Synthetic Chemistry

This compound could serve as a precursor in synthetic chemistry for creating novel pyrimidine analogs. A rational and short synthesis route from commercially available materials indicates its utility in developing new molecules with potential biological activities .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNREQVLKZEOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647976
Record name 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

CAS RN

1044768-40-2
Record name 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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